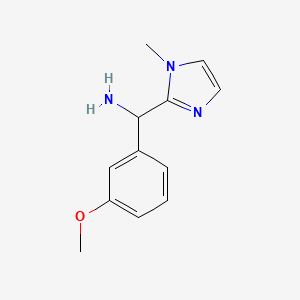

(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical structure that appears to be a derivative of methanamine, featuring a methoxyphenyl and a methylimidazolyl group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

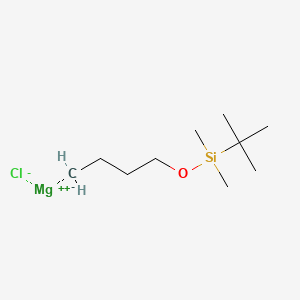

The synthesis of related compounds involves multi-component reactions and the formation of carbon-carbon bonds. For instance, a novel three-component reaction catalyzed by dirhodium(II) acetate is described for the diastereoselective synthesis of 1,2-diamines, which involves an ammonium ylide intermediate . Although this does not directly pertain to the synthesis of (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, it suggests a potential pathway for synthesizing complex amines that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can be characterized using various spectroscopic techniques. For example, the synthesis of a 1,3,4-oxadiazol-2-yl methanamine compound was confirmed using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be applied to determine the structure of the compound .

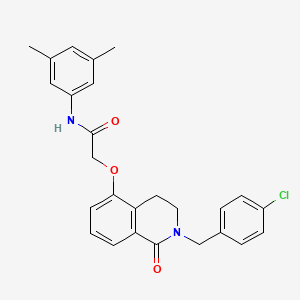

Chemical Reactions Analysis

Chemical reactions involving related structures have been explored, such as the formation of bicyclic diamino scaffolds that stabilize parallel turn conformations . The synthesis of 1-methoxyisoquinoline-3,4-diamine and derived imidazo[4,5-c]isoquinolines involves one-carbon bridging units and further ring formation . These studies provide a foundation for understanding the types of reactions that (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can be inferred from the properties of similar compounds. For example, the diastereoselective synthesis of 1,2-diamines suggests that stereochemistry could be an important factor in the properties of the target compound . The use of different bases in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold indicates that the reaction conditions can significantly influence the outcome and properties of the synthesized compounds .

Applications De Recherche Scientifique

Synthetic Applications and Material Properties

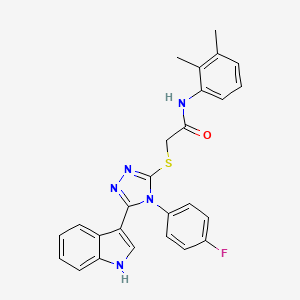

One-pot Synthesis Methods : A one-pot synthesis method has been developed for antiinflammatory and analgesic agents using related imidazole derivatives. This method is highlighted for its efficiency and potential in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

Corrosion Inhibition : Imidazole derivatives, including those structurally similar to "(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine," have been studied for their corrosion inhibition efficacy. These compounds demonstrate significant potential in protecting metals from corrosion in acidic environments. The research emphasizes their safe reaction profiles, broad substrate scope, and economical benefits (Prashanth et al., 2021).

Material Synthesis and Characterization : Studies on the synthesis and characterization of metal complexes derived from Schiff bases related to imidazole compounds have shown their potential in biological applications, including antibacterial, antifungal, and antitumor activities. These findings open avenues for the use of imidazole derivatives in medicinal chemistry and material science (Al-Hakimi et al., 2020).

Catalytic Activities : The catalytic activity of Pd(II) complexes involving ONN pincer ligands derived from imidazole compounds has been explored. Such studies provide insights into the applications of these complexes in catalyzing significant chemical reactions, such as the Suzuki-Miyaura reaction (Shukla et al., 2021).

Analytical Chemistry Applications

- Analysis of Catecholamines : Imidazole derivatives have been used as silylating agents for the analysis of catecholamines by gas chromatography-mass spectrometry, showcasing their importance in analytical chemistry for the precise and stable analysis of bioactive molecules (Miyazaki et al., 1981).

Propriétés

IUPAC Name |

(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2/h3-8,11H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRPMEIUVQBCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)